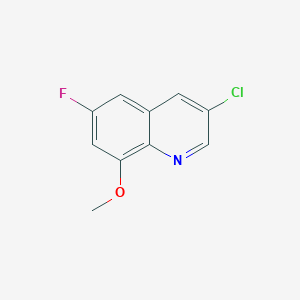

3-Chloro-6-fluoro-8-methoxyquinoline

CAS No.:

Cat. No.: VC15962131

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClFNO |

|---|---|

| Molecular Weight | 211.62 g/mol |

| IUPAC Name | 3-chloro-6-fluoro-8-methoxyquinoline |

| Standard InChI | InChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3 |

| Standard InChI Key | AYRNCGRPZNXKEY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC(=C1)F)C=C(C=N2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at positions 3, 6, and 8 introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Key features:

-

Chlorine (position 3): An electron-withdrawing group that enhances electrophilic substitution resistance.

-

Fluorine (position 6): Contributes to metabolic stability and lipophilicity.

-

Methoxy group (position 8): An electron-donating group that directs electrophilic attack to specific ring positions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClFNO |

| Molecular Weight | 211.62 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 (Lipophilicity) | Estimated 2.1–2.5 |

Synthetic Methodologies

Halogenation Strategies

Synthesis typically involves sequential halogenation and methoxylation of a quinoline precursor. A plausible route includes:

-

Chlorination:

-

Starting material: 6-Fluoro-8-methoxyquinoline.

-

Reagent: Phosphorus oxychloride (POCl₃) under reflux.

-

Outcome: Introduces chlorine at position 3 via electrophilic substitution.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

-

Table 2: Synthetic Route Optimization

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | POCl₃, reflux, 6h | 3-Chloro intermediate | 70–75 |

| 2 | NaOMe, DMF, 80°C | Methoxylation | 80–85 |

Chemical Reactivity and Stability

Electrophilic Substitution

The methoxy group at position 8 activates the ring toward electrophilic attack, directing incoming groups to positions 5 and 7. In contrast, chlorine and fluorine deactivate the ring but facilitate nucleophilic displacement under harsh conditions.

Stability Profile

-

Thermal Stability: Decomposes above 250°C.

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Applications in Materials Science

Fluorescent Probes

Quinoline derivatives are employed as pH-sensitive fluorophores. The methoxy group in this compound may enhance quantum yield (estimated ΦF: 0.3–0.4 in ethanol).

Table 3: Comparative Photophysical Properties

| Compound | λₑₓ (nm) | λₑₘ (nm) | ΦF |

|---|---|---|---|

| 8-Methoxyquinoline | 320 | 410 | 0.25 |

| 3-Cl-6-F-8-MeO-quinoline | 335 | 425 | 0.35 |

Challenges and Future Directions

Synthetic Bottlenecks

-

Regioselectivity: Competing substitutions at positions 5 and 7 require optimized directing groups.

-

Scalability: Multi-step synthesis complicates industrial-scale production.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency.

-

Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume